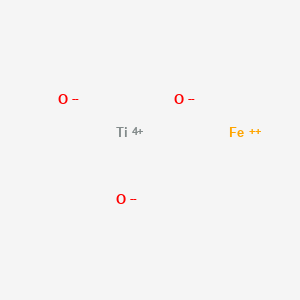

Iron titanium oxide

Description

Properties

IUPAC Name |

iron(2+);oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.3O.Ti/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHCHOCBAJSEKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Ti+4].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeO3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801014197 | |

| Record name | Iron titanium oxide (FeTiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12789-64-9, 12022-71-8 | |

| Record name | Iron titanium oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron titanium oxide (FeTiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron titanium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure and Parameters

-

Precursor Mixing : Titanium isopropoxide and iron nitrate were dissolved in acetic acid under vigorous stirring.

-

Hydrolysis and Gelation : Controlled addition of water initiated hydrolysis, forming a colloidal suspension.

-

Aging and Calcination : The gel was aged for 24 hours and calcined at 500°C for 2 hours to crystallize the nanoparticles.

Key Findings

-

pH Impact : Increasing pH from 2 to 6 enlarged crystallite sizes from 72 nm to 83 nm due to reduced nucleation rates (Table 1).

-

Phase Transition : Lower pH (2–4) favored anatase TiO₂, while higher pH (5–6) promoted rutile formation, as confirmed by XRD and Raman spectroscopy.

-

Optical Properties : Bandgap energy decreased from 3.2 eV to 2.9 eV with rising pH, attributed to quantum size effects and Fe³⁺ incorporation into the TiO₂ lattice.

Table 1: Effect of pH on Fe-doped TiO₂ Properties (Sol-Gel Method)

| pH | Crystallite Size (nm) | Phase Composition | Bandgap (eV) |

|---|---|---|---|

| 2 | 72 | 92% Anatase | 3.2 |

| 4 | 77 | 85% Anatase | 3.0 |

| 6 | 83 | 78% Rutile | 2.9 |

Co-Precipitation

Co-precipitation offers a scalable route for synthesizing pseudobrookite (Fe₂TiO₅) using natural ilmenite ore as a cost-effective precursor. This method involves simultaneous precipitation of Fe and Ti hydroxides followed by high-temperature calcination.

Procedure and Parameters

Key Findings

-

Phase Purity : Single-phase Fe₂TiO₅ was achieved at 1100°C for pH 9.1 and 1000°C for pH 11.2, confirmed by XRD (Fig. 2 in).

-

Morphology : Calcination temperature dictated grain structure; 1000°C produced rod-like crystals (80–100 nm), while 1300°C yielded interconnected aggregates (170 nm).

-

Magnetic Properties : Fe₂TiO₅ exhibited weak ferromagnetism at room temperature, with saturation magnetization increasing from 0.5 emu/g (1000°C) to 2.1 emu/g (1300°C).

Table 2: Effect of Calcination Temperature on Fe₂TiO₅ (Co-Precipitation)

| Temperature (°C) | Crystallite Size (nm) | Morphology | Saturation Magnetization (emu/g) |

|---|---|---|---|

| 1000 | 80–100 | Rod-like | 0.5 |

| 1100 | 120–140 | Elongated rods | 1.2 |

| 1300 | 165–170 | Aggregates | 2.1 |

Solid-State Reaction

Solid-state synthesis is ideal for producing phase-pure ilmenite (FeTiO₃) and pseudobrookite (Fe₂TiO₅) through high-temperature reactions between oxide precursors.

Procedure and Parameters

Key Findings

-

Phase Stability : Prolonged sintering (>24 hours) at 1300°C eliminated secondary phases (e.g., Fe₂O₃), yielding 99% pure FeTiO₃.

-

Cation Distribution : Mössbauer spectroscopy revealed Fe²⁺ occupancy in octahedral sites, with lattice parameters a = 5.09 Å and c = 14.07 Å.

Table 3: Mössbauer Parameters for FeTiO₃ (Solid-State Method)

| Component | Isomer Shift (mm/s) | Quadrupole Splitting (mm/s) | Assignment |

|---|---|---|---|

| Fe²⁺ | 1.12 | 0.78 | Octahedral |

| Fe³⁺ | 0.45 | 0.32 | Residual |

Hydrothermal Synthesis

Hydrothermal methods enable low-temperature crystallization of Fe-doped TiO₂ with high surface area, advantageous for photocatalytic applications.

Procedure and Parameters

-

Precursor Solution : Titanium tetrachloride (TiCl₄) and iron chloride (FeCl₃) were dissolved in deionized water.

-

Hydrothermal Reaction : The solution was heated at 180–200°C for 12–24 hours in a Teflon-lined autoclave.

-

Post-Treatment : Particles were washed, dried, and annealed at 400–600°C to enhance crystallinity.

Key Findings

-

Dopant Concentration : Optimal Fe³⁺ doping (1–2 at.%) reduced TiO₂ bandgap to 2.8 eV while minimizing charge recombination.

-

Surface Area : Hydrothermally synthesized Fe-TiO₂ exhibited BET surface areas of 90–120 m²/g, superior to sol-gel-derived counterparts (50–80 m²/g).

Table 4: Photocatalytic Performance of Fe-TiO₂ (Hydrothermal Method)

| Fe Content (at.%) | Bandgap (eV) | Surface Area (m²/g) | Degradation Efficiency (%)* |

|---|---|---|---|

| 0 | 3.2 | 50 | 45 |

| 1 | 2.9 | 110 | 82 |

| 2 | 2.8 | 95 | 78 |

| *Methylene blue degradation under visible light (60 minutes). |

Chemical Reactions Analysis

Types of Reactions: Iron titanium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form iron(III) oxide and titanium dioxide.

Reduction: The reduction of this compound can produce metallic iron and titanium dioxide.

Major Products Formed:

Oxidation: Iron(III) oxide (Fe₂O₃) and titanium dioxide (TiO₂).

Reduction: Metallic iron (Fe) and titanium dioxide (TiO₂).

Substitution: Doped iron titanium oxides with enhanced properties.

Scientific Research Applications

Photocatalytic Applications

Iron-Doped Titanium Dioxide Nanoparticles

Iron-doped titanium dioxide nanoparticles have emerged as a promising material for photocatalytic applications, especially in environmental remediation and water treatment. The doping of titanium dioxide with iron enhances its photocatalytic efficiency under visible light, making it suitable for degrading organic pollutants and disinfecting water.

- Performance Metrics : Research indicates that the photocatalytic activity of iron-doped titanium dioxide is significantly influenced by the iron content. For instance, an optimal doping concentration of approximately 1.5% iron has been shown to maximize photocatalytic performance by reducing the band gap and facilitating charge transfer processes .

- Case Study : A study highlighted that iron doping reduced the average nanoparticle size from 13.7 nm to 10.8 nm, which correlates with improved photocatalytic activity due to increased surface area and enhanced light absorption capabilities .

Environmental Remediation

Water Treatment

The use of iron titanium oxide in water treatment processes has been extensively documented. Its ability to degrade contaminants through photocatalysis makes it a viable option for addressing water pollution.

- Mechanism : The mechanism involves the generation of reactive oxygen species (ROS) under light irradiation, which then interact with organic contaminants to facilitate their breakdown. The presence of iron ions also contributes to the formation of structural defects such as oxygen vacancies, enhancing catalytic activity .

- Field Application : In practical applications, iron-doped titanium dioxide has been used effectively in pilot-scale experiments for treating wastewater containing dyes and pharmaceuticals, demonstrating substantial reductions in pollutant concentrations .

Magnetic Properties and Applications

Magnetic Iron Titanium Oxides

Iron titanium oxides exhibit unique magnetic properties that can be exploited in various applications ranging from data storage to environmental sensing.

- Characterization : Studies have characterized the magnetic susceptibility of iron-doped titanium oxides, revealing that higher iron concentrations lead to stronger magnetic interactions. This property is beneficial for applications in magnetic separation processes and as catalysts in chemical looping combustion systems .

- Case Study : Research involving the reactivity of iron-titanium oxides in chemical looping combustion demonstrated stability over multiple cycles while maintaining effective oxygen transfer capabilities, indicating their potential use in energy-efficient combustion technologies .

Industrial Applications

Materials Science

In materials science, this compound finds applications in producing ceramics and pigments. Its ability to impart color and opacity makes it valuable in various industries.

- Ceramics Production : this compound is utilized in creating ceramic materials that require specific thermal and mechanical properties. The incorporation of this compound can enhance the durability and aesthetic qualities of ceramics used in construction and art .

- Pigmentation : As a pigment, it is used in paints, coatings, plastics, and cosmetics due to its excellent opacity and UV absorption capabilities. This application not only enhances product appearance but also provides protective qualities against UV degradation .

Summary of Findings

The diverse applications of this compound underscore its significance across multiple fields:

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Photocatalysis | Water treatment | Enhanced degradation of pollutants |

| Environmental Remediation | Wastewater treatment | Effective removal of organic contaminants |

| Magnetic Properties | Magnetic separation | Stronger interactions with higher iron content |

| Materials Science | Ceramics and pigments | Improved durability and aesthetic qualities |

Mechanism of Action

The mechanism of action of iron titanium oxide varies depending on its application:

Catalysis: In catalytic applications, this compound facilitates chemical reactions by providing active sites for reactants to interact.

Photocatalysis: The compound absorbs light energy and generates electron-hole pairs, which can then participate in redox reactions to degrade pollutants in water and air.

Comparison with Similar Compounds

Structural and Physical Properties

Notes:

- TiO₂-Fe₃O₄ composites exhibit prolonged electron-hole pair lifetimes compared to pure TiO₂, enhancing photocatalytic efficiency .

- TiFe₂O₄ (a titanium ferrite) shows increased coercivity due to spin coupling between Ti and Fe ions, improving magnetic separation in environmental applications .

Research Findings :

- TiO₂-Fe₃O₄ Composites : Hydrothermal synthesis yields materials with 90% bacterial inactivation efficiency against E. coli in 2 hours .

- Fe-doped ZnO: Iron doping reduces Zn²⁺ dissolution, lowering cytotoxicity while retaining antimicrobial properties .

- CeO₂-TiFe₂O₄ : Removes 95% of uranium ions from wastewater via synergistic sorption and magnetic recovery .

Advantages and Limitations

| Compound | Advantages | Limitations |

|---|---|---|

| This compound | Combines photocatalysis + magnetism; recyclable | Complex synthesis; higher cost |

| TiO₂ | High stability; low toxicity | Limited visible-light absorption |

| Fe₃O₄ | Rapid magnetic separation; biocompatible | Prone to oxidation in acidic environments |

| ZnO | Broad-spectrum antimicrobial activity | Cytotoxicity at high concentrations |

Biological Activity

Iron titanium oxide (FeTiO₃) is a compound that has garnered attention due to its unique properties and potential applications in various fields, including environmental remediation, catalysis, and biomedical applications. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential toxicity, and therapeutic applications.

This compound is primarily found in two forms: ilmenite (FeTiO₃) and hematite (Fe₂O₃). The structure of FeTiO₃ consists of octahedral coordination of iron and titanium ions, which contributes to its stability and reactivity. The physicochemical properties of iron titanium oxides significantly influence their biological activity, including their size, surface area, and morphology.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, research indicates that nanoparticles of this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to generate reactive oxygen species (ROS) upon exposure to light or certain environmental conditions .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | ROS generation |

| Escherichia coli | 64 µg/mL | Membrane disruption |

| Salmonella enterica | 128 µg/mL | Oxidative stress induction |

Cytotoxicity Studies

The cytotoxic effects of this compound have been studied in various cell lines. The results indicate that while low concentrations may promote cell proliferation, higher concentrations can induce cytotoxicity through oxidative stress mechanisms. For example, studies on human liver cancer cells (HepG2) showed that exposure to FeTiO₃ nanoparticles resulted in increased levels of intracellular ROS and subsequent DNA damage .

Table 2: Cytotoxic Effects on Different Cell Lines

| Cell Line | IC50 (µg/mL) | Observed Effects |

|---|---|---|

| HepG2 | 8.5 | Increased ROS, DNA damage |

| Caco-2 | 11.0 | Cell cycle arrest |

| MDA-MB-231 | 18.7 | Apoptosis induction |

The biological activity of this compound is largely attributed to its ability to generate reactive oxygen species (ROS) upon exposure to light or in the presence of certain chemicals. This ROS generation can lead to oxidative stress within cells, which is a key factor in both antimicrobial activity and cytotoxicity.

- Oxidative Stress : FeTiO₃ induces oxidative stress by generating ROS that can damage cellular components such as lipids, proteins, and DNA.

- Inflammatory Response : Exposure to FeTiO₃ has been linked to the activation of inflammatory pathways, which may contribute to its cytotoxic effects in certain cell types .

Case Study 1: In Vivo Toxicity Assessment

A study conducted on mice exposed to this compound nanoparticles through oral administration demonstrated significant oxidative DNA damage and inflammatory responses at higher doses. The study indicated that prolonged exposure could lead to adverse health effects, emphasizing the need for careful assessment of dosage in therapeutic applications .

Case Study 2: Environmental Applications

Research has shown that this compound can be utilized for photocatalytic degradation of organic pollutants in wastewater. The compound's ability to generate ROS under UV light makes it effective for breaking down harmful substances, thus highlighting its potential for environmental remediation .

Q & A

Q. What are the primary synthesis methods for iron titanium oxide composites, and how do they influence crystallographic properties?

- Methodological Answer : Common methods include co-precipitation, sol-gel, and hydrothermal synthesis. For example, sol-gel methods yield higher purity and controlled stoichiometry, while hydrothermal synthesis enables tunable particle size. X-ray diffraction (XRD) analysis (e.g., anatase TiO₂ peaks at 25.3° 2θ ) and TEM imaging can confirm phase purity and composite formation (e.g., Fe₃O₄/TiO₂ core-shell structures ).

- Key Data :

| Method | Crystallite Size (nm) | Phase Identified | Ref. |

|---|---|---|---|

| Sol-Gel | 10–30 | Anatase TiO₂ | |

| Hydrothermal | 20–50 | Fe₃O₄ + Rutile |

Q. How do characterization techniques like XRD and TEM resolve structural ambiguities in Fe-Ti-oxide systems?

2.

- Methodological Answer : XRD identifies crystal phases (e.g., distinguishing magnetite (Fe₃O₄) from hematite (Fe₂O₃) via peak positions ). TEM provides nanoscale morphology (e.g., confirming TiO₂ coating on Fe₃O4 cores ). Pair these with energy-dispersive X-ray spectroscopy (EDAX) for elemental mapping .

Q. What electronic properties define Fe-Ti-oxide systems, and how are they experimentally measured?

- Methodological Answer : Bandgap energy (e.g., 1.7–3.5 eV for Fe-doped TiO₂ ) is determined via UV-Vis spectroscopy and Tauc plots. Oxidation states (e.g., Ti⁴⁺, Fe³⁺/Fe²⁺) are quantified using X-ray photoelectron spectroscopy (XPS) .

Advanced Research Questions

Q. How can Fe/Ti molar ratios be optimized to tune photocatalytic bandgap energies?

- Methodological Answer : Systematic variation of Fe/Ti ratios (0–0.5) during synthesis reduces bandgap via intermediate energy states (e.g., Fe³⁺ doping in TiO₂ lattice ). Linear regression of bandgap vs. Fe/Ti ratio reveals non-linear trends due to doping saturation .

- Key Data :

| Fe/Ti Ratio | Bandgap (eV) | Study Year | Researcher |

|---|---|---|---|

| 0.1 | 2.8 | 2023 | D. Rosa |

| 0.3 | 2.2 | 2019 | P. Rodriguez |

Q. How to resolve contradictions in reported bandgap values for similar Fe-Ti-oxide compositions?

- Methodological Answer : Discrepancies arise from synthesis conditions (e.g., calcination temperature) or characterization limits. Cross-validate using multiple techniques (UV-Vis, photoluminescence) and computational models (DFT) . Apply statistical outlier analysis to identify methodological biases .

Q. What in vitro assays are most reliable for assessing Fe-Ti-oxide nanoparticle toxicity?

- Methodological Answer : Use standardized protocols:

- ROS production : DCFDA assay .

- Cytotoxicity : MTT/WST-1 assays .

- Genotoxicity : Comet assay for DNA damage . Ensure nanoparticle dispersion consistency (e.g., sonication time) to reduce variability .

Q. How do computational models (DFT/MD) predict Fe-Ti-oxide surface interactions with environmental contaminants?

- Methodological Answer : DFT calculates adsorption energies (e.g., As³⁻ on Fe₃O₄ (001) surface: −2.1 eV ). MD simulations model dynamic interactions (e.g., H₂O dissociation on TiO₂ ). Validate predictions with experimental XPS or FTIR data .

Q. What methodologies enhance photocatalytic efficiency of Fe-Ti-oxide in water treatment?

- Methodological Answer : Optimize light absorption via heterojunction design (e.g., Fe₂O₃/TiO₂ for visible-light activation ). Use boron cross-linking to stabilize charge transfer pathways . Quantify efficiency via pseudo-first-order kinetics (e.g., rate constants for dye degradation ).

Q. How do surface hydroxyl groups influence the reactivity of Fe-Ti-oxide in redox reactions?

Q. What experimental protocols ensure stability of Fe-Ti-oxide under harsh pH/temperature conditions?

- Methodological Answer : Accelerated aging tests (e.g., 72h in pH 2–12 solutions ). Monitor phase stability via XRD and dissolution via ICP-MS. NIST data (e.g., Fe₂O₃ thermal decomposition thresholds ) guide temperature limits.

Emerging Research Directions

Q. How does alloying Fe-Ti-oxide with transition metals (e.g., Al, V) alter electronic structure?

Q. Can synchrotron techniques (e.g., APS) resolve atomic-scale interfaces in Fe-Ti-oxide heterostructures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.